molecular formula C10H20O B1467029 3-Cyclopentyl-2,2-dimethylpropan-1-ol CAS No. 1465053-43-3

3-Cyclopentyl-2,2-dimethylpropan-1-ol

Cat. No.: B1467029
CAS No.: 1465053-43-3
M. Wt: 156.26 g/mol
InChI Key: NOZZHJQEPCQWQG-UHFFFAOYSA-N
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Description

3-Cyclopentyl-2,2-dimethylpropan-1-ol (CAS RN 1465053-43-3) is an organic compound with the molecular formula C10H20O and a molecular weight of 156.27 g/mol . This compound is classified as a research chemical and is strictly for Research Use Only; it is not intended for diagnostic or therapeutic uses in humans or animals. As a high-purity sterically-hindered alcohol, this compound serves as a versatile building block in organic synthesis. Its molecular structure, featuring a cyclopentyl group and a neopentyl-like alcohol chain, makes it a valuable intermediate for medicinal chemistry and materials science research. It can be utilized in the synthesis of more complex molecular architectures, particularly where the incorporation of a bulky, lipophilic fragment is desired to influence the properties of the target molecule. Researchers can employ this compound in reactions such as esterification, etherification, or as a precursor for further functional group transformations. The steric bulk of the 2,2-dimethylpropan-1-ol group can be exploited to study kinetic resolution, direct stereoselective reactions, or to modulate the physical properties, such as lipophilicity and crystallinity, of resulting compounds . For research purposes, the compound is typically characterized by its SMILES code, OCC(C)(C)CC1CCCC1, which provides a precise representation of its atomic connectivity . Researchers are advised to handle all chemicals with appropriate personal protective equipment in a controlled laboratory environment.

Properties

IUPAC Name

3-cyclopentyl-2,2-dimethylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O/c1-10(2,8-11)7-9-5-3-4-6-9/h9,11H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOZZHJQEPCQWQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1CCCC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Grignard Reaction of 1-Cyclopentyl-2,2-dimethylpropan-1-one

A common laboratory and industrial route to 3-Cyclopentyl-2,2-dimethylpropan-1-ol involves the nucleophilic addition of cyclopentylmagnesium bromide (a Grignard reagent) to 2,2-dimethylpropanal or its ketone analog, 1-cyclopentyl-2,2-dimethylpropan-1-one. This approach is well-documented for related compounds and is adaptable for this target alcohol.

  • Reaction Overview:

    $$
    \text{CyclopentylMgBr} + \text{2,2-dimethylpropanal} \rightarrow \text{this compound}
    $$

  • Conditions:

    • An inert atmosphere (nitrogen or argon) is maintained to prevent moisture or oxygen interference.
    • Low temperatures (typically 0 to -20°C) are employed to control the reactivity and avoid side reactions.
    • The reaction mixture is stirred until completion, followed by aqueous acidic work-up to protonate the alkoxide intermediate and isolate the alcohol.
  • Purification:

    • The crude product is purified by distillation or recrystallization to achieve high purity.
    • Industrial processes may include additional chromatographic steps or solvent extraction for enhanced purity.

This method leverages the high nucleophilicity of the Grignard reagent to form the tertiary alcohol efficiently and is scalable for industrial production.

Catalytic Hydrogenation of 2,2-Dimethylpropane-1,3-diol Derivatives

Another preparative route involves the hydrogenation of diol intermediates derived from formaldehyde and isobutyraldehyde condensation.

  • Process Description:

    • Isobutyraldehyde and formaldehyde are reacted in the presence of tertiary amine catalysts (e.g., tri-n-propylamine) to form 2,2-dimethylpropane-1,3-diol intermediates.
    • The reaction proceeds exothermically at temperatures between 20°C and 130°C, preferably 80-95°C.
    • The resulting diol mixture undergoes catalytic hydrogenation under controlled pressure and temperature to reduce aldehyde functionalities to the corresponding alcohols.
    • Subsequent distillation and purification steps remove amine catalysts and by-products, yielding pure diol compounds.
  • Relevance to Target Compound:

    • While this method primarily yields 2,2-dimethylpropane-1,3-diol, analogous hydrogenation strategies can be adapted for synthesizing 3-cyclopentyl-substituted alcohols by modifying the aldehyde starting materials to include cyclopentyl groups.
  • Advantages:

    • This process is industrially viable due to the use of inexpensive starting materials and straightforward purification.
    • The method achieves high purity products with minimal basic impurities (<5 ppm nitrogen).
  • Catalyst and Reaction Parameters:

Parameter Details
Catalyst Tertiary amines (e.g., tri-n-propylamine)
Temperature 20–130°C (optimal 80–95°C)
Pressure Atmospheric to 1 MPa
Reaction Time 0.1–8 hours (optimal 0.5–4 h)
Purification Distillation with fractionating columns (40–120 theoretical plates)

This method is described in detail in patent literature, highlighting its reliability and scalability.

Multi-Step Synthesis via Intermediate Formation for Related Compounds

In the context of structurally related compounds such as glycopyrronium bromide, advanced synthetic routes involve the preparation of intermediates bearing cyclopentyl and tertiary alcohol groups.

  • Key Intermediate Preparation:

    • The formation of 1-methylpyrrolidin-3-yl-2-cyclopentyl-2-hydroxy-2-phenylacetate salts involves organic solvent/water mixtures and precise temperature control.
    • Organic solvents used include polar aprotic solvents such as acetone, ethanol, methanol, or mixtures thereof.
    • The intermediate salts are isolated by filtration at controlled temperatures (10–30°C) to maximize purity.
  • Implications for Target Compound:

    • Although this process is specific to glycopyrronium bromide intermediates, the methodology of controlling solvent systems, temperature, and purification can inform the preparation of this compound derivatives, especially in pharmaceutical contexts.
  • Solvent and Temperature Details:

Step Conditions
Organic Solvent Acetone, methanol, ethanol, isopropanol
Temperature for Salt Formation Reflux followed by cooling to 10–30°C
Filtration Temperature 15–25°C preferred for purity enhancement

This approach emphasizes the importance of solvent choice and temperature control in achieving high-purity intermediates relevant to cyclopentyl tertiary alcohol chemistry.

Summary Table of Preparation Methods

Method Starting Materials Key Conditions Purification Techniques Scale Notes
Grignard Reaction Cyclopentylmagnesium bromide + 2,2-dimethylpropanal Inert atmosphere, 0 to -20°C Distillation, recrystallization Lab & Industrial Direct formation of tertiary alcohol
Catalytic Hydrogenation Isobutyraldehyde + Formaldehyde (to diol) 20–130°C, tertiary amine catalyst Fractional distillation Industrial Adaptable for cyclopentyl-substituted alcohols
Intermediate Salt Formation 1-methylpyrrolidin-3-yl-2-cyclopentyl-2-hydroxy-2-phenylacetate + 5-nitroisophthalic acid Reflux in organic solvent/water, 10–30°C filtration Filtration Pharmaceutical scale Solvent and temperature critical for purity

Research Findings and Notes

  • The Grignard approach remains the most straightforward and widely applicable method for synthesizing this compound, offering good yields and scalability.
  • Hydrogenation of aldehyde-derived diols provides an alternative industrial method, especially when starting from simpler aldehydes and formaldehyde, with careful catalyst and purification management.
  • Advanced pharmaceutical syntheses involving cyclopentyl tertiary alcohol motifs highlight the need for precise solvent and temperature control to achieve high purity, suggesting similar considerations for the target compound.
  • Purification by distillation and recrystallization is essential to remove catalyst residues and side products, ensuring the chemical and enantiomeric purity required for specialized applications.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopentyl-2,2-dimethylpropan-1-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert it into corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Hydrochloric acid (HCl), sulfuric acid (H2SO4)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, alkanes

    Substitution: Halides, ethers

Scientific Research Applications

3-Cyclopentyl-2,2-dimethylpropan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Cyclopentyl-2,2-dimethylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Cyclopentyl vs. Smaller Substituents: The cyclopentyl group’s bulk and hydrophobicity may increase boiling points and reduce water solubility compared to smaller substituents like methoxy or amino groups.

Biological Activity

3-Cyclopentyl-2,2-dimethylpropan-1-ol is an organic compound with the molecular formula C11H22OC_{11}H_{22}O. It features a cyclopentyl group attached to a 2,2-dimethylpropan-1-ol backbone, which influences its chemical properties and potential biological activities. This compound is synthesized through the reaction of cyclopentylmagnesium bromide with 2,2-dimethylpropanal under controlled conditions, often in an inert atmosphere to prevent moisture interference.

The compound can undergo various chemical reactions, including oxidation to form ketones or carboxylic acids, reduction to yield alcohols or alkanes, and nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to observed effects in biological systems. The precise molecular targets and pathways are context-dependent and require further investigation to elucidate fully.

Research Findings

Recent studies have explored the potential therapeutic applications of this compound. For instance, it has been investigated for its role as a building block in organic synthesis and its potential interactions with various biomolecules. Its unique structure may confer specific biological properties that are beneficial in medicinal chemistry .

Case Studies

  • Pharmaceutical Applications : Research indicates that this compound may serve as a precursor in the synthesis of pharmaceutical compounds. Its utility in the synthesis of chiral amines highlights its importance in drug development, particularly for conditions like Alzheimer's disease .
  • Enzyme Interaction Studies : Preliminary studies suggest that this compound may exhibit inhibitory effects on certain enzymes relevant to inflammatory pathways. However, detailed kinetic studies are necessary to confirm these effects and understand the underlying mechanisms .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameStructure DescriptionUnique Features
3-Cyclohexyl-2,2-dimethylpropan-1-olCyclohexane instead of cyclopentaneDifferent odor profile; varied biological activity
2-MethylcyclohexanolCyclohexanol derivativeLower boiling point; different reactivity
CyclopentylmethanolSimple alcohol with cyclopentyl groupBasic structure; limited biological activity

This table illustrates how structural variations can influence the biological properties and applications of related compounds.

Q & A

Q. Table 1: Representative Reaction Conditions

SubstrateReagentSolventYieldReference
2-Bromophenol3-Bromo-2,2-dimethylpropan-1-olDMF83%
2-Bromo-4-methylphenol3-Bromo-2,2-dimethylpropan-1-olDMF96%

Basic: How should researchers characterize the purity and structural identity of this compound?

Methodological Answer:

  • Chromatography : Use HPLC or GC-MS with polar columns (e.g., C18) to separate isomers or byproducts .
  • Spectroscopy :
    • ¹H/¹³C NMR : Analyze cyclopentyl proton environments (δ 1.5–2.5 ppm) and quaternary carbons .
    • FT-IR : Confirm hydroxyl (3200–3600 cm⁻¹) and cyclopentyl C-H stretches (2850–2960 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (C₁₀H₂₀O) and isotopic patterns.

Advanced: How does steric hindrance from the cyclopentyl group influence derivatization or catalytic reactions?

Methodological Answer:
The cyclopentyl group introduces steric bulk, which can:

  • Limit regioselectivity : In etherification, bulky substituents favor para-substitution in aryl reactions .
  • Modify reaction kinetics : Slower reaction rates observed in SN2 pathways due to hindered nucleophilic attack .
  • Impact catalytic efficiency : Transition metal catalysts (e.g., Pd) may require larger ligand frameworks to accommodate steric effects .

Experimental Design Tip : Compare reaction outcomes with less hindered analogs (e.g., 3-methylpropan-1-ol) to isolate steric effects .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

  • Variable Temperature NMR : Resolve overlapping signals by analyzing temperature-dependent chemical shifts .
  • 2D NMR (COSY, HSQC) : Assign ambiguous protons/carbons through coupling correlations .
  • Computational Validation : Use DFT calculations (e.g., Gaussian) to predict NMR shifts and compare with experimental data .
  • Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation .

Case Study : In 3-(2-bromophenoxy)-2,2-dimethylpropan-1-ol synthesis, conflicting NOESY data were resolved by crystallography, confirming the ether linkage .

Advanced: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • Exposure Control : Use fume hoods and PPE (nitrile gloves, lab coats) to minimize inhalation/skin contact .
  • Storage : Store in cool (<25°C), ventilated areas away from oxidizers; use amber glass to prevent light degradation .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Regulatory Reference : Follow IFRA standards for analogous alcohols (e.g., ≤1% in fragrances) to guide toxicity thresholds .

Advanced: How can computational modeling predict the environmental adsorption behavior of this compound?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate interactions with indoor surfaces (e.g., SiO₂, cellulose) to assess adsorption kinetics .
  • QSPR Models : Relate logP (octanol-water coefficient) to bioaccumulation potential .
  • Environmental Fate Studies : Use GC-MS to track degradation products in simulated aqueous/organic phases .

Example : MD simulations of analogous alcohols showed preferential adsorption on hydrophobic surfaces, guiding lab-scale stability tests .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Cyclopentyl-2,2-dimethylpropan-1-ol
Reactant of Route 2
Reactant of Route 2
3-Cyclopentyl-2,2-dimethylpropan-1-ol

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